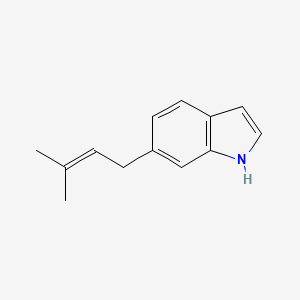

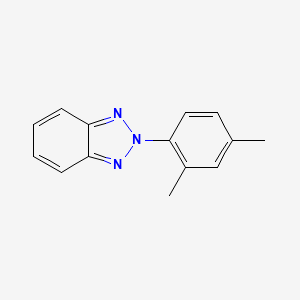

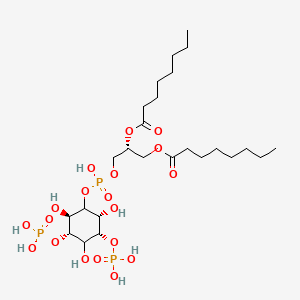

![molecular formula C24H25Cl2N5O3 B1243604 (3s)-6-(3-叔丁基-5-{[(2,3-二氯苯基)氨基羰基]氨基}-1h-吡唑-1-基)-1,2,3,4-四氢异喹啉-3-羧酸 CAS No. 897369-18-5](/img/structure/B1243604.png)

(3s)-6-(3-叔丁基-5-{[(2,3-二氯苯基)氨基羰基]氨基}-1h-吡唑-1-基)-1,2,3,4-四氢异喹啉-3-羧酸

描述

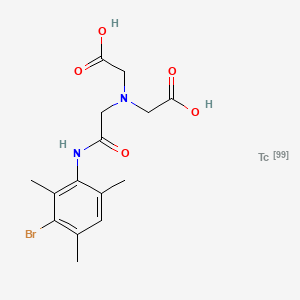

DP-987 is a member of the class of phenylureas that is urea in which one of the nitrogens bears a 3-tert-butyl-1-[(3S)-3-carboxy-1,2,3,4-tetrahydroisoquinolin-6-yl]-1H-pyrazol-5-yl substituent, while the other bears a 2,3-dichlorophenyl group. It is a member of pyrazoles, a member of isoquinolines, a non-proteinogenic L-alpha-amino acid, a dichlorobenzene and a member of phenylureas.

科学研究应用

抗菌活性

- 对类似化合物的研究显示出在抗菌活性方面的潜力。例如,2-[2-(2,6-二氯苯基)氨基]苄基-3-(5-取代苯基-4,5-二氢-1H-吡唑-3-基-氨基)-6,8-二溴喹唑啉-4(3H)酮的衍生物已证明具有显着的抗菌和抗真菌活性 (Patel, Patel, & Barat, 2010).

血管紧张素转换酶抑制剂

- 已研究了 2-羧乙基氨基羰基-1,2,3,4-四氢异喹啉-3-羧酸衍生物等化合物,以了解其体外血管紧张素转换酶 (ACE) 抑制活性和降压作用。这项研究对于开发治疗高血压的药物具有重要意义 (Hayashi et al., 1985).

生物碱合成

- 已探索通过苯丙氨酸衍生的前体在 1 位烷基化来合成四氢异喹啉。这一过程对于合成各种生物碱至关重要,例如珊瑚胺 (Huber & Seebach, 1987).

抗分枝杆菌活性

- 对 1-(环丙基/2,4-二氟苯基/叔丁基)-1,4-二氢-8-甲基-6-硝基-4-氧代-7-(取代仲氨基)喹啉-3-羧酸的研究显示出显着的体外抗分枝杆菌活性,突出了治疗结核病的潜力 (Senthilkumar et al., 2009).

肽构象控制

- 已探索了 α,β-二甲基-1,2,3,4-四氢异喹啉-3-羧酸及其异构体的合成,以控制肽构象。这项研究对于肽和蛋白质设计具有重要意义 (Kazmierski, Urbańczyk-Lipkowska, & Hruby, 1994).

海洋药物合成

- 已进行了海洋药物开发中的关键中间体 6-叔丁基-4-苯基-4H-色烯-2-羧酸的合成。这对于抗肿瘤抗生素四氢异喹啉天然产物的构效关系研究很重要 (Li et al., 2013).

属性

IUPAC Name |

(3S)-6-[3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]pyrazol-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Cl2N5O3/c1-24(2,3)19-11-20(29-23(34)28-17-6-4-5-16(25)21(17)26)31(30-19)15-8-7-13-12-27-18(22(32)33)10-14(13)9-15/h4-9,11,18,27H,10,12H2,1-3H3,(H,32,33)(H2,28,29,34)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUVVEBHULJOFP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(CNC(C4)C(=O)O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(CN[C@@H](C4)C(=O)O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of imatinib in treating CML?

A1: Imatinib specifically targets the BCR-ABL tyrosine kinase, a constitutively active protein resulting from the Philadelphia chromosome translocation [, , ].

Q2: How does imatinib interact with BCR-ABL?

A2: Imatinib binds to the ATP-binding cleft within the activation loop (A-loop) of the BCR-ABL kinase domain, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules [, , , , ].

Q3: What are the downstream effects of inhibiting BCR-ABL kinase activity?

A3: Imatinib binding to BCR-ABL inhibits its kinase activity, leading to reduced proliferation, induction of apoptosis, and ultimately, the death of CML cells [, , ].

Q4: What are the key structural components of the BCR-ABL protein?

A4: BCR-ABL comprises SH3 and SH2 domains, a kinase domain, proline-rich regions, a nuclear localization signal, and DNA- and actin-binding sites. These elements contribute to its constitutive activity and transforming potential [, , ].

Q5: How have computational approaches been used in CML research?

A5: Researchers have used imatinib databases and sequence alignments to identify and characterize BCR-ABL mutations associated with drug resistance [, ].

Q6: How do mutations in the BCR-ABL kinase domain contribute to imatinib resistance?

A6: Mutations, particularly in the P-loop and at the T315 residue, alter the kinase's conformation, hindering imatinib binding and reducing its inhibitory efficacy [, , , , ].

Q7: What is the significance of the T315I mutation in BCR-ABL?

A7: The T315I mutation is particularly problematic because it confers resistance to multiple TKIs, including imatinib, nilotinib, and dasatinib, limiting treatment options [, ].

Q8: How do BCR-ABL levels in different tissues correlate with molecular response to imatinib?

A8: Research suggests that while BCR-ABL levels in peripheral blood and bone marrow generally correlate, the depth of molecular response may differ, with bone marrow showing a deeper response, particularly at lower levels of BCR-ABL [].

Q9: What in vitro model systems are used to study CML and TKI resistance?

A9: Researchers utilize human CML cell lines like K562, KU-812, LAMA84R, and Meg-01, as well as murine cell lines like Ba/F3, to investigate BCR-ABL signaling, drug response, and resistance mechanisms [, , , ].

Q10: What are the key findings regarding the timing of achieving Major Molecular Response (MMR) with imatinib treatment?

A10: Studies indicate that earlier achievement of MMR during imatinib treatment is associated with a more stable response and a lower risk of BCR-ABL mutation acquisition [].

Q11: What are the major mechanisms of resistance to imatinib in CML?

A11: Imatinib resistance can arise from BCR-ABL gene amplification, additional genomic alterations, and critically, point mutations within the BCR-ABL kinase domain that hinder drug binding [, , , , ].

Q12: How do truncated BCR-ABL proteins contribute to drug resistance?

A12: Truncated BCR-ABL proteins, resulting from premature translation termination mutations, can exhibit altered kinase activity and lack regulatory regions, potentially contributing to drug resistance [, ].

Q13: What is the role of quantitative PCR in monitoring CML?

A13: Quantitative PCR (qPCR) for the BCR-ABL transcript offers a highly sensitive method for monitoring minimal residual disease, particularly in patients achieving complete cytogenetic responses, and helps predict relapse [, ].

Q14: How does T-cell receptor excision circle (TREC) content relate to CML prognosis?

A14: Studies suggest that higher TREC content in CML patients might be associated with improved clearance of residual leukemic cells and a more favorable prognosis [, ].

Q15: How does the immune system contribute to eliminating CML cells?

A15: Research suggests that a robust immune response, particularly T-cell mediated immunity, plays a crucial role in controlling residual CML cells and preventing relapse [, ].

Q16: What is the role of omacetaxine mepesuccinate in treating CML?

A16: Omacetaxine mepesuccinate, a protein synthesis inhibitor, has shown efficacy against BCR-ABL positive leukemia cells, including those resistant to ponatinib, offering a potential therapeutic option for resistant cases [].

Q17: How effective are second-line TKIs in treating CML after resistance or intolerance to first-line TKIs?

A17: While second-generation TKIs demonstrate efficacy as second-line therapy, a significant proportion of patients may not achieve optimal responses, highlighting the need for refined treatment strategies and mutation-guided TKI selection [].

Q18: What is the significance of the discovery of BCR-ABL in CML?

A18: Identifying the BCR-ABL fusion gene as the driver mutation in CML revolutionized our understanding of the disease and paved the way for developing targeted therapies like imatinib [, ].

Q19: How has the introduction of imatinib impacted CML treatment?

A19: Imatinib has dramatically improved the prognosis of CML patients, significantly increasing survival rates and transforming CML from a fatal disease into a manageable chronic condition for many [, , ].

Q20: How do different research disciplines converge in advancing CML treatment?

A20: CML research exemplifies the convergence of genomics, molecular biology, pharmacology, immunology, and clinical research in developing targeted therapies, understanding resistance mechanisms, and improving patient outcomes [, , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

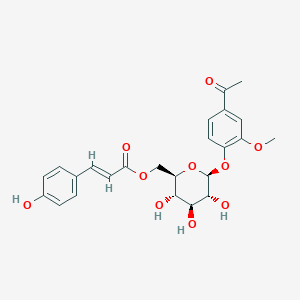

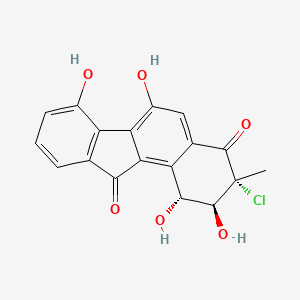

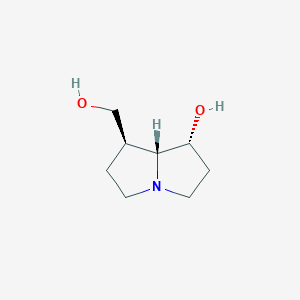

![(4S,7S,12bR)-6-oxo-7-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1243544.png)